molecular formula C12H14N2O2 B8389316 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

Cat. No. B8389316
M. Wt: 218.25 g/mol
InChI Key: GJYNUKYVXIQGQH-UHFFFAOYSA-N
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Patent
US07932246B2

Procedure details

To a solution of 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione (3.0 g, 12.2 mmol) in dry THF (30 ml) was added NaBH4 (1.15 g, 30.48 mmol). The reaction was stirred for 15 min at r.t. under N2. BF3.THF complex (3.15 ml, 13.4 mmol) was added dropwise and the reaction heated at 40° C. for 4 h. Further NaBH4 (0.15 g) was added followed by BF3.THF complex (0.32 ml). Heating was continued at 45° C. for 30 min. A mixture of THF/H2O (1/1, 60 ml) was added dropwise with stirring. The resulting mixture was heated at 50° C. for 1 h before standing at r.t. for 16 h. The THF was removed to leave mainly water. This was extracted with EtOAc, dried (MgSO4) and evaporated to dryness to give the title compound as a yellow oil (2.47 g, 93%). m/z 219 [M+H]+, 1H NMR (300 MHz, CDCl3) δ: 2.50 (4H, s), 3.15 (2H, d), 3.65 (1H, s), 4.55 (1H, s), 7.2-7.4 (5H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=O)[CH:12]2[CH:10]([CH:11]2[N+:15]([O-:17])=[O:16])[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].B(F)(F)F.C1COCC1.O>C1COCC1>[CH2:1]([N:8]1[CH2:9][CH:10]2[CH:12]([CH:11]2[N+:15]([O-:17])=[O:16])[CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2C(C2C1=O)[N+](=O)[O-])=O
Name
Quantity
1.15 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min at r.t. under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
THF complex (3.15 ml, 13.4 mmol) was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 40° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
was continued at 45° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 50° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
before standing at r.t. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The THF was removed
CUSTOM
Type
CUSTOM
Details
to leave mainly water
EXTRACTION
Type
EXTRACTION
Details
This was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.